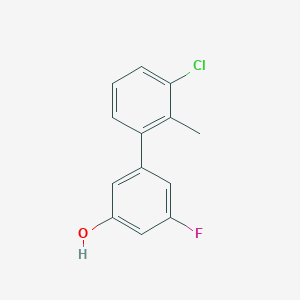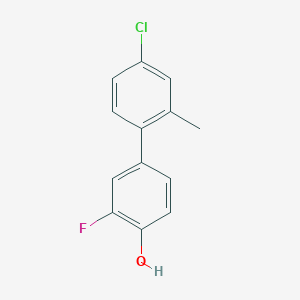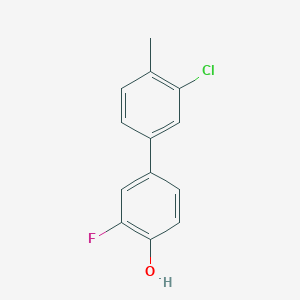
4-(3-Chloro-4-methylphenyl)-3-fluorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chloro-4-methylphenyl)-3-fluorophenol, 95% (4-MCF) is an organic compound belonging to the group of phenols. It is a colorless, water-soluble solid that has a wide range of applications in various scientific fields. It is used in the synthesis of a variety of compounds, and has been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
4-(3-Chloro-4-methylphenyl)-3-fluorophenol, 95% has been used in a variety of scientific research applications. It has been studied for its ability to inhibit the growth of certain microorganisms, and has been used in the synthesis of pharmaceuticals, insecticides, and other compounds. It has also been used in the synthesis of fluorinated compounds, and has been studied for its effects on the environment. Additionally, it has been used in the synthesis of polymers, and has been studied for its potential use in drug delivery systems.
Mecanismo De Acción
The exact mechanism of action of 4-(3-Chloro-4-methylphenyl)-3-fluorophenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it is believed to interact with other proteins, such as transcription factors, which are involved in gene expression.
Biochemical and Physiological Effects
4-(3-Chloro-4-methylphenyl)-3-fluorophenol, 95% has been studied for its biochemical and physiological effects. It has been found to inhibit the growth of certain microorganisms, and has been found to have antimicrobial activity. Additionally, it has been found to have anti-inflammatory and antioxidant effects. Additionally, it has been found to have an effect on the metabolism of certain drugs and other compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-Chloro-4-methylphenyl)-3-fluorophenol, 95% has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and purify, and is relatively inexpensive. Additionally, it is water-soluble, which makes it easy to work with in aqueous solutions. However, it is not very stable in air, and is sensitive to light and heat. Additionally, it is not very soluble in organic solvents, which limits its applications in organic synthesis.
Direcciones Futuras
There are several potential future directions for the use of 4-(3-Chloro-4-methylphenyl)-3-fluorophenol, 95%. One potential direction is to further investigate its biochemical and physiological effects, such as its effects on gene expression and drug metabolism. Additionally, further research could be conducted on its potential use in drug delivery systems. Additionally, further research could be conducted on its potential use in the synthesis of other compounds, such as fluorinated compounds. Finally, further research could be conducted on its potential environmental effects, such as its effects on the degradation of pollutants.
Métodos De Síntesis
4-(3-Chloro-4-methylphenyl)-3-fluorophenol, 95% can be synthesized from the reaction of 3-chloro-4-methylphenol and 3-fluorophenol in sulfuric acid. The reaction is carried out in a two-phase system, consisting of an organic phase and an aqueous phase. The organic phase contains the reactants, while the aqueous phase contains sulfuric acid and a catalyst. The reaction is carried out at a temperature of 80°C for 3 hours. The reaction mixture is then cooled to room temperature, and the resulting product is isolated by filtration. The product is then purified by recrystallization, and the purity is determined by HPLC.
Propiedades
IUPAC Name |
4-(3-chloro-4-methylphenyl)-3-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-2-3-9(6-12(8)14)11-5-4-10(16)7-13(11)15/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZMJOVRTMJSTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=C(C=C2)O)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684312 |
Source


|
| Record name | 3'-Chloro-2-fluoro-4'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261961-83-4 |
Source


|
| Record name | 3'-Chloro-2-fluoro-4'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














